1-[(4-chlorophenyl)acetyl]-2-methylindoline
Description
Synthesis Analysis
The synthesis of molecules similar to 1-[(4-chlorophenyl)acetyl]-2-methylindoline often involves complex reactions that can include cyclization, acylation, and other strategies to introduce specific functional groups. For example, synthesis methods might utilize starting materials like 1-acetylindoxyl oxime, which upon treatment with certain reagents, can lead to rearrangement and the formation of chloro-iminoindoline derivatives Velezheva & Ryabova, 1990.
Molecular Structure Analysis
The molecular structure of compounds within this family is often analyzed through crystallography and spectroscopy. Structural analyses reveal how the arrangement of atoms and functional groups influences the overall geometry, electronic distribution, and intermolecular interactions. For instance, compounds with similar structures exhibit varying degrees of inclination between phenyl rings and the core structure, affecting their crystalline packing and hydrogen bonding patterns Mague et al., 2017.
Chemical Reactions and Properties
Chemical reactions involving 1-[(4-chlorophenyl)acetyl]-2-methylindoline and its analogs can include nucleophilic substitutions, where the chloro group is a leaving group, and the compound undergoes reactions with nucleophiles to form new bonds. These reactions can lead to the formation of various derivatives with potential biological activity Velezheva et al., 1992.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-10-14-4-2-3-5-16(14)19(12)17(20)11-13-6-8-15(18)9-7-13/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRJVPMCWVZDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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